2-Chloro-4-methoxy-1-methylbenzene

概述

描述

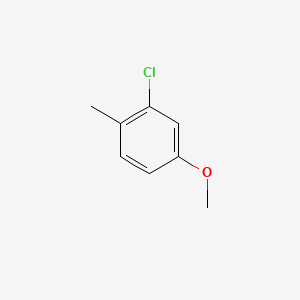

2-Chloro-4-methoxy-1-methylbenzene: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is known for its applications in various chemical syntheses and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method to synthesize 2-Chloro-4-methoxy-1-methylbenzene involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Chlorination: Another method involves the chlorination of 4-methoxy-1-methylbenzene using chlorine gas in the presence of a catalyst like ferric chloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods:

- Industrially, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

化学反应分析

Types of Reactions:

Substitution Reactions: 2-Chloro-4-methoxy-1-methylbenzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction Reactions: The compound can also undergo reduction reactions, where the methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: 2-Hydroxy-4-methoxy-1-methylbenzene.

Oxidation: 2-Chloro-4-methoxybenzoic acid.

Reduction: 2-Chloro-4-hydroxy-1-methylbenzene.

科学研究应用

Chemistry:

Intermediate in Organic Synthesis: 2-Chloro-4-methoxy-1-methylbenzene is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the interactions of chlorinated aromatic compounds with biological systems.

Medicine:

Drug Development: It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with antimicrobial and anti-inflammatory properties.

Industry:

Polymer Production: The compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants.

作用机制

Electrophilic Aromatic Substitution:

- The compound undergoes electrophilic aromatic substitution reactions where the aromatic ring acts as a nucleophile and attacks electrophiles. The mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Molecular Targets and Pathways:

- The methoxy and chlorine substituents on the benzene ring influence the electron density, making the compound more reactive towards electrophiles. The methyl group also contributes to the overall reactivity by donating electron density through hyperconjugation.

相似化合物的比较

- 2-Chloro-1-methoxy-4-methylbenzene

- 4-Chloro-2-methoxy-1-methylbenzene

- 2-Chloro-4-methoxy-1-ethylbenzene

Comparison:

- 2-Chloro-4-methoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 2-Chloro-1-methoxy-4-methylbenzene , it has different electronic and steric properties, leading to variations in its chemical behavior and suitability for different synthetic routes.

生物活性

2-Chloro-4-methoxy-1-methylbenzene, also known as 2-chloro-4-methoxytoluene, is a compound of significant interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a benzene ring substituted with a chlorine atom, a methoxy group (-OCH₃), and a methyl group (-CH₃), contributing to its unique chemical properties.

Research indicates that this compound interacts with various biological targets:

- Enzyme Interaction : The compound has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of monoamines in the system, impacting neurological functions.

- Cellular Effects : It modulates cell signaling pathways and gene expression related to neurotransmitter synthesis and degradation. This modulation can affect cellular metabolism and overall cell function.

- Biochemical Pathways : The compound participates in several biochemical reactions, including nucleophilic substitution and oxidation processes. Its metabolic pathways involve cytochrome P450 enzymes, which are crucial for its biotransformation .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial Properties | Exhibits potential antimicrobial activity against various pathogens, making it useful in pharmaceuticals. |

| Neuroprotective Effects | Inhibition of MAO may confer neuroprotective benefits by preventing the breakdown of neuroprotective monoamines. |

| Cytotoxicity | In vitro studies have indicated cytotoxic effects on certain cancer cell lines, suggesting potential anticancer properties. |

Case Studies

Several studies have investigated the biological effects of this compound:

- Neuropharmacological Study : A study demonstrated that administration of the compound in animal models resulted in enhanced mood and reduced anxiety-like behaviors. The mechanism was attributed to increased serotonin levels due to MAO inhibition.

- Anticancer Research : In vitro experiments revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role as an anticancer agent.

- Toxicological Assessment : Toxicity studies indicated that while the compound possesses beneficial biological activities, it also exhibits dose-dependent cytotoxicity in certain cell types, necessitating careful dosage considerations in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological effects:

- Absorption and Distribution : The compound is absorbed through gastrointestinal routes and distributed widely across tissues due to its lipophilic nature.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities .

- Excretion : Metabolites are primarily excreted via urine, emphasizing the importance of renal function in its clearance from the body.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-4-methoxy-1-methylbenzene, and what are the critical reaction steps?

The synthesis typically involves halogenation and nucleophilic substitution reactions. A common method starts with a toluene derivative, where chlorine is introduced via electrophilic aromatic substitution, followed by methoxy group installation using reagents like sodium methoxide under controlled pH and temperature . Industrial-scale synthesis may employ catalysts (e.g., FeCl₃ for chlorination) and optimized solvent systems (e.g., DMSO for methoxylation) to enhance yield and purity .

Q. How do the electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

The electron-donating methoxy group (-OCH₃) at the para position activates the benzene ring toward electrophilic attack, directing incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing chlorine atom at the ortho position deactivates the ring, creating regioselective challenges. Computational studies (e.g., DFT calculations) are recommended to predict dominant reaction sites and optimize substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR : ¹H and ¹³C NMR can resolve the methyl (δ ~2.3 ppm), methoxy (δ ~3.8 ppm), and aromatic proton environments.

- GC-MS : Ideal for purity assessment and tracking halogenated byproducts.

- IR : Confirms functional groups (C-Cl stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting literature data on the catalytic efficiency of Suzuki-Miyaura coupling reactions involving this compound be resolved?

Discrepancies often arise from variations in palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent polarity. A systematic approach includes:

Control experiments : Compare yields under identical conditions (temperature, solvent, base).

Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps.

Computational modeling : Assess steric and electronic effects of substituents on transition states .

Q. What strategies are recommended for optimizing the regioselective functionalization of this compound in cross-coupling reactions?

- Directed ortho-metalation : Use directing groups (e.g., -CONHR) to override inherent substituent effects.

- Protecting groups : Temporarily block the methoxy group to redirect reactivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .

Q. How does the compound’s stability under varying pH conditions impact its applications in medicinal chemistry?

this compound is stable in pH 5–9, making it suitable for drug intermediate synthesis. However, acidic conditions (pH < 5) may hydrolyze the methoxy group, while alkaline conditions (pH > 9) risk dechlorination. Pre-formulation studies using accelerated stability testing (40°C/75% RH) are critical for pharmaceutical applications .

Q. Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., catalytic efficiency), prioritize peer-reviewed studies from authoritative sources (e.g., PubChem, ACS journals) over commercial databases .

- Green Chemistry : Explore solvent-free reactions or biocatalytic methods to reduce environmental impact .

属性

IUPAC Name |

2-chloro-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVVVASCILFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426249 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-38-4 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。